N-Boc-3-pyrrolidinone Oxime
Overview
Description
N-Boc-3-pyrrolidinone Oxime: is an organic compound with the molecular formula C9H16N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester and a hydroxyimino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3-pyrrolidinone Oxime typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with hydroxylamine or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and may require the presence of a base like triethylamine to facilitate the formation of the hydroxyimino group .
Industrial Production Methods: the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would likely be applied to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: N-Boc-3-pyrrolidinone Oxime can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The tert-butyl ester group can be substituted under acidic or basic conditions to form different esters or acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Dess-Martin periodinane and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ester substitution reactions.
Major Products:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include primary and secondary amines.
- Substitution reactions yield various esters and carboxylic acids .
Scientific Research Applications
Chemistry: In organic synthesis, N-Boc-3-pyrrolidinone Oxime is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its structural features make it a candidate for the development of drugs targeting specific biological pathways .
Industry: In the chemical industry, this compound can be used in the production of fine chemicals and intermediates for pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-Boc-3-pyrrolidinone Oxime involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of specific biological pathways, depending on the context .
Comparison with Similar Compounds
- tert-Butyl 3-aminopyrrolidine-1-carboxylate
- tert-Butyl 3-hydroxyazetidine-1-carboxylate
- tert-Butyl 3-oxopiperidine-1-carboxylate
Uniqueness: N-Boc-3-pyrrolidinone Oxime is unique due to the presence of both a tert-butyl ester and a hydroxyimino group. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 3-hydroxyiminopyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-5-4-7(6-11)10-13/h13H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGFRVVFQKZXFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=NO)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743944 | |
Record name | tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150008-25-6 | |
Record name | 1,1-Dimethylethyl 3-(hydroxyimino)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150008-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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